molecular formula C12H9ClO4S B14179928 6-(2-Chloro-2-oxoethyl)naphthalene-2-sulfonic acid CAS No. 848415-42-9

6-(2-Chloro-2-oxoethyl)naphthalene-2-sulfonic acid

Cat. No.: B14179928
CAS No.: 848415-42-9
M. Wt: 284.72 g/mol
InChI Key: KAMMNNHSYFZZMJ-UHFFFAOYSA-N
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Description

6-(2-Chloro-2-oxoethyl)naphthalene-2-sulfonic acid is an organic compound with a complex structure that includes a naphthalene ring substituted with a sulfonic acid group and a chloro-oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chloro-2-oxoethyl)naphthalene-2-sulfonic acid typically involves the sulfonation of naphthalene followed by the introduction of the chloro-oxoethyl group. The sulfonation can be achieved using sulfuric acid, which adds a sulfonic acid group to the naphthalene ring. The chloro-oxoethyl group can be introduced through a Friedel-Crafts acylation reaction using chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would typically include steps for purification, such as recrystallization or chromatography, to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(2-Chloro-2-oxoethyl)naphthalene-2-sulfonic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: The sulfonic acid group can participate in condensation reactions with aldehydes or ketones.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products

The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in the synthesis of dyes, pharmaceuticals, and other organic compounds.

Scientific Research Applications

6-(2-Chloro-2-oxoethyl)naphthalene-2-sulfonic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes and pigments due to its ability to form stable colored compounds.

Mechanism of Action

The mechanism of action of 6-(2-Chloro-2-oxoethyl)naphthalene-2-sulfonic acid involves its ability to interact with various molecular targets through its functional groups. The sulfonic acid group can form strong hydrogen bonds, while the chloro-oxoethyl group can participate in electrophilic and nucleophilic reactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2-sulfonic acid: Similar structure but lacks the chloro-oxoethyl group.

    2-Chloronaphthalene: Contains a chloro group but lacks the sulfonic acid group.

    Naphthalene-2,6-disulfonic acid: Contains two sulfonic acid groups but lacks the chloro-oxoethyl group.

Properties

CAS No.

848415-42-9

Molecular Formula

C12H9ClO4S

Molecular Weight

284.72 g/mol

IUPAC Name

6-(2-chloro-2-oxoethyl)naphthalene-2-sulfonic acid

InChI

InChI=1S/C12H9ClO4S/c13-12(14)6-8-1-2-10-7-11(18(15,16)17)4-3-9(10)5-8/h1-5,7H,6H2,(H,15,16,17)

InChI Key

KAMMNNHSYFZZMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1CC(=O)Cl

Origin of Product

United States

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